molecular formula C38H37I2N3 B1615730 NEOCYANINE CAS No. 4846-34-8

NEOCYANINE

Cat. No.: B1615730
CAS No.: 4846-34-8
M. Wt: 789.5 g/mol
InChI Key: RJOBRLLSEIIUFB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes quinolinium moieties linked by a propene-diyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide typically involves the condensation of quinoline derivatives with appropriate aldehydes or ketones under acidic conditions. The reaction is often carried out in the presence of iodine or iodide salts to facilitate the formation of the diiodide product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions include quinolinium oxides, reduced quinoline derivatives, and substituted quinolinium compounds. These products have diverse applications in various fields.

Scientific Research Applications

Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. It can also interact with cellular proteins, affecting various biochemical pathways. The presence of iodine atoms enhances its reactivity and ability to form covalent bonds with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-2-(4-methylstyryl)quinolinium iodide
  • 1-ethyl-2-(3-nitrostyryl)quinolinium iodide
  • 1-ethyl-4-(4-methylstyryl)pyridinium iodide

Uniqueness

Quinolinium, 4,4’-(3-((1-ethyl-4(1H)-quinolinylidene)ethylidene)-1-propene-1,3-diyl)bis(1-ethyl-, diiodide is unique due to its specific structure, which includes a propene-diyl bridge and iodine atoms. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various scientific fields .

Properties

CAS No.

4846-34-8

Molecular Formula

C38H37I2N3

Molecular Weight

789.5 g/mol

IUPAC Name

1-ethyl-4-[(1E,3E,5Z)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;diiodide

InChI

InChI=1S/C38H37N3.2HI/c1-4-39-26-23-30(33-13-7-10-16-36(33)39)21-19-29(32-25-28-41(6-3)38-18-12-9-15-35(32)38)20-22-31-24-27-40(5-2)37-17-11-8-14-34(31)37;;/h7-28H,4-6H2,1-3H3;2*1H/q+2;;/p-2

InChI Key

RJOBRLLSEIIUFB-UHFFFAOYSA-L

SMILES

CCN1C=CC(=CC=C(C=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=[N+](C5=CC=CC=C45)CC)C6=CC=CC=C61.[I-].[I-]

Isomeric SMILES

CCN1C=C/C(=C/C=C(\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=[N+](C5=CC=CC=C45)CC)/C6=CC=CC=C61.[I-].[I-]

Canonical SMILES

CCN1C=CC(=CC=C(C=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=[N+](C5=CC=CC=C45)CC)C6=CC=CC=C61.[I-].[I-]

Key on ui other cas no.

4846-34-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NEOCYANINE
Reactant of Route 2
Reactant of Route 2
NEOCYANINE
Reactant of Route 3
Reactant of Route 3
NEOCYANINE
Reactant of Route 4
NEOCYANINE
Reactant of Route 5
Reactant of Route 5
NEOCYANINE
Reactant of Route 6
NEOCYANINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.